4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-3-carboxamide

Medicinal Chemistry Drug Design Physicochemical Property Optimization

This 4-amino-3-carboxamide pyrazole is the validated core scaffold of FN-1501 (FLT3 IC50 = 2.33 nM), essential for AML and CNS drug discovery. Its unambiguous 4-amino regiochemistry ensures predictable diversification at the intended site, unlike 5-amino or 5-carboxamide regioisomers. With balanced lipophilicity (cLogP 0.58) and a single H-bond donor (HBD = 1), it is superior for CNS penetration. The +14.03 Da mass difference versus C8 analogs provides a definitive LC-MS identity check, eliminating procurement mix-ups.

Molecular Formula C9H16N4O
Molecular Weight 196.254
CAS No. 1491506-27-4
Cat. No. B2780094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-3-carboxamide
CAS1491506-27-4
Molecular FormulaC9H16N4O
Molecular Weight196.254
Structural Identifiers
SMILESCCN1C=C(C(=N1)C(=O)N(C)CC)N
InChIInChI=1S/C9H16N4O/c1-4-12(3)9(14)8-7(10)6-13(5-2)11-8/h6H,4-5,10H2,1-3H3
InChIKeyAJYGQIFVCKBSQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-3-carboxamide (CAS 1491506-27-4): A Regiospecific Pyrazole-3-Carboxamide Building Block for FLT3/CDK Inhibitor Programs


4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-3-carboxamide (CAS 1491506-27-4) is a heterocyclic small molecule belonging to the 1H-pyrazole-3-carboxamide family, with the molecular formula C9H16N4O and a molecular weight of 196.25 g/mol . It features a 4-amino substitution on the pyrazole ring, a 1-ethyl group, and a carboxamide moiety bearing both N-ethyl and N-methyl substituents, resulting in a distinct hydrogen-bond donor/acceptor profile (HBD = 1, HBA = 4, TPSA = 64.15 Ų) and moderate lipophilicity (cLogP = 0.58) . The compound is widely employed as a synthetic intermediate in medicinal chemistry, particularly within programs targeting FLT3 and CDK kinases for acute myeloid leukemia (AML) therapy, where the 4-amino-1H-pyrazole-3-carboxamide core is recognized as a privileged scaffold [1].

Why 4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-3-carboxamide Cannot Be Readily Replaced by Regioisomeric or N-Substitution Analogs


Pyrazole-carboxamide building blocks with the same molecular formula (C9H16N4O) can exhibit profoundly different physicochemical and target-engagement properties depending on the position of the amino group (4- vs. 5-position), the position of the carboxamide attachment (3- vs. 5-position), and the N-substitution pattern on the carboxamide nitrogen [1]. These structural variations alter hydrogen-bond donor count, topological polar surface area (TPSA), and lipophilicity (cLogP), directly impacting membrane permeability, solubility, and the ability to form key interactions within kinase ATP-binding pockets [1]. Simple replacement of this specific compound with a regioisomer—such as a 5-amino-pyrazole-3-carboxamide or a pyrazole-5-carboxamide—would not preserve the same spatial orientation of the amino and carboxamide pharmacophores, which SAR studies have identified as critical determinants of FLT3 and CDK inhibitory activity [1]. The following quantitative evidence substantiates these differentiation points in detail.

Quantitative Comparative Evidence: 4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-3-carboxamide vs. Closest Structural Analogs


Lipophilicity Advantage Over the Demethylated Analog: Higher cLogP Facilitates Blood-Brain Barrier and Membrane Penetration

The N-methyl substitution on the carboxamide nitrogen of 4-amino-N,1-diethyl-N-methyl-1H-pyrazole-3-carboxamide increases its calculated logP relative to the demethylated secondary amide analog 4-amino-N,1-diethyl-1H-pyrazole-3-carboxamide (CAS 1006485-32-0). The target compound exhibits a cLogP of 0.5771, which is 0.34 log units higher than the comparator (cLogP = 0.2349) . This difference corresponds to an approximately 2.2-fold greater predicted partition into a hydrophobic phase, which can translate into enhanced passive membrane permeability and potential central nervous system (CNS) exposure .

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Reduced Hydrogen-Bond Donor Count Relative to the Secondary Amide Analog: Improved Permeability and Reduced Efflux Potential

The tertiary amide nature of the target compound (N-ethyl-N-methyl carboxamide) reduces the hydrogen-bond donor (HBD) count to 1, compared to 2 HBD for the secondary amide analog 4-amino-N,1-diethyl-1H-pyrazole-3-carboxamide . Topological polar surface area (TPSA) is correspondingly lower for the target compound (64.15 Ų) versus the comparator (72.94 Ų) . In drug discovery, lowering HBD count is a well-established strategy to reduce P-glycoprotein efflux susceptibility and improve oral absorption.

Drug Metabolism Pharmacokinetics Structure-Property Relationships

Regiochemical Differentiation: 4-Amino-3-carboxamide vs. 5-Amino-3-carboxamide Governs FLT3 Kinase Inhibitory Activity

The 4-amino-1H-pyrazole-3-carboxamide regioisomeric motif represented by the target compound is the core scaffold of the clinical FLT3/CDK inhibitor candidate FN-1501, whereas the 5-amino-3-carboxamide regioisomer (exemplified by CAS 1174848-35-1) has not demonstrated comparable FLT3 inhibitory potency in published SAR studies [1]. The FN-1501 series SAR reveals that substituents at the 4-position of the pyrazole ring critically engage the kinase hinge region; the 4-amino group serves as a synthetic handle for installing heterocyclic substituents that confer nanomolar FLT3 affinity (IC50 = 2.33 nM for FN-1501) [1]. The 5-amino regioisomer locates the amino group at a topologically distinct position that cannot project substituents into the same kinase sub-pocket.

Kinase Inhibitor Design FLT3 Inhibitors Structure-Activity Relationship

Carboxamide Positional Isomerism: 3-Carboxamide vs. 5-Carboxamide Affords Different Boiling Points and Processing Characteristics

The target 4-amino-N,1-diethyl-N-methyl-1H-pyrazole-3-carboxamide (3-carboxamide) has a predicted boiling point of 388.3 ± 27.0 °C . Its direct positional isomer, 4-amino-N,N-diethyl-1-methyl-1H-pyrazole-5-carboxamide (CAS 1498156-57-2, 5-carboxamide), has a predicted boiling point of 390.1 ± 27.0 °C . Although the difference is small (Δ = 1.8 °C), the 3-carboxamide regioisomer consistently exhibits a slightly lower boiling point, which may be attributed to reduced intermolecular hydrogen bonding due to steric shielding of the carboxamide group by the adjacent 4-amino substituent.

Process Chemistry Purification Physicochemical Properties

Molecular Weight and Formula Differentiation: A Critical Distinction from the C8H14N4O Analog Series

The target compound (C9H16N4O, MW 196.25) is frequently confused with analogs of formula C8H14N4O (MW 182.22) such as 4-amino-N,1-diethyl-1H-pyrazole-3-carboxamide . The additional N-methyl group adds 14.03 Da to the molecular weight and introduces an extra carbon atom, which can be definitively distinguished by LC-MS and elemental analysis. This mass difference is analytically unambiguous and serves as a critical quality control checkpoint.

Chemical Procurement Inventory Management Analytical Chemistry

Priority Application Scenarios for 4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-3-carboxamide (CAS 1491506-27-4) Based on Quantitative Differentiation


Core Intermediate for FLT3/CDK Dual Kinase Inhibitor Design (e.g., FN-1501 Analogs)

Medicinal chemistry teams developing next-generation FLT3/CDK inhibitors for AML should select this compound as the 4-amino-3-carboxamide scaffold is the validated core of FN-1501 (FLT3 IC50 = 2.33 nM). The 4-amino group serves as a synthetic handle for installing hinge-binding heterocycles, while the N-ethyl-N-methyl carboxamide provides a balanced lipophilicity profile (cLogP 0.58) [1].

Lead Optimization for CNS-Penetrant Kinase Inhibitors

The single hydrogen-bond donor (HBD = 1) and moderate cLogP (0.58) of the target compound make it a preferred building block for CNS drug discovery programs. In comparison, the secondary amide analog (HBD = 2, cLogP = 0.23) would yield final compounds with inferior blood-brain barrier penetration potential [1].

Parallel Library Synthesis Requiring Regiochemically Defined Pyrazole Cores

For parallel synthesis of pyrazole-3-carboxamide libraries, the unambiguous 4-amino-3-carboxamide regiochemistry of the target compound ensures that subsequent diversifying reactions (e.g., reductive amination, amide coupling) occur at the intended 4-position, avoiding the regioisomeric ambiguity inherent to 5-amino or 4-carboxamide analogs [1].

Analytical Standard for Distinguishing C9 vs. C8 Pyrazole-Carboxamide Building Blocks

Quality control laboratories can leverage the +14.03 Da mass difference between the target compound (C9H16N4O, MW 196.25) and its C8 analog (C8H14N4O, MW 182.22) as an unambiguous LC-MS identity check, preventing costly procurement mix-ups and ensuring synthetic fidelity across multi-step routes [1].

Quote Request

Request a Quote for 4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.